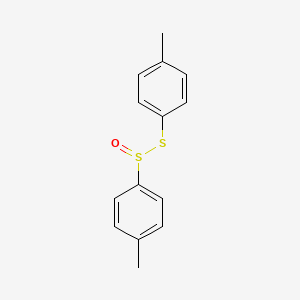

S-p-Tolyl p-toluenethiosulfinate

Descripción general

Descripción

S-p-Tolyl p-toluenethiosulfinate: is an organic compound with the molecular formula C14H14O2S2 . It is a member of the thiosulfinate family, which are compounds containing a sulfur-sulfur bond. This compound is characterized by the presence of two aromatic rings, each substituted with a methyl group and connected through a thiosulfinate linkage. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl p-toluenethiosulfinate typically involves the reaction of p-toluenesulfinic acid with p-tolyl thiol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a sulfenyl intermediate, which then reacts with the thiol to form the thiosulfinate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Análisis De Reacciones Químicas

Radical-Based Additions and Couplings

Sulfinyl radicals, analogous to those generated from thiosulfinate derivatives, undergo radical addition to unsaturated hydrocarbons. For example, sulfinyl sulfones react with phenylacetylene to form disulfurized adducts :

Cycloaddition Reactions

Thiosulfinate derivatives may engage in 1,3-dipolar cycloadditions when activated. For instance, sulfoxides treated with azide sources undergo cycloaddition with alkynes or alkenes to form triazole derivatives :

| Reaction Type | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Triazole Formation | Oxalyl chloride + azide source + alkyne/alkene | Triazole derivatives | Azide activation, dipolar cycloaddition |

Stability and Reactivity Considerations

While direct data on S-p-Tolyl p-toluenethiosulfinate’s stability is limited, related sulfinyl sulfones exhibit lability due to weak S–S bonds (e.g., 2.230 Å bond length) . Such instability may influence reaction pathways, favoring radical or electrophilic mechanisms over thermally stable processes.

Aplicaciones Científicas De Investigación

Chemistry: S-p-Tolyl p-toluenethiosulfinate is used as a reagent in organic synthesis. It is employed in the preparation of sulfoxides and sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the role of thiosulfinates in biological systems. It is known to exhibit antimicrobial properties and is used in the development of new antimicrobial agents.

Medicine: The compound is investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics and antifungal agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also used as a stabilizer in the formulation of certain polymers and resins.

Mecanismo De Acción

The mechanism of action of S-p-Tolyl p-toluenethiosulfinate involves the interaction of the thiosulfinate group with biological molecules. The sulfur-sulfur bond in the thiosulfinate group is reactive and can undergo cleavage to form sulfenic acids and other reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to antimicrobial and other biological effects.

Comparación Con Compuestos Similares

S-Phenyl p-toluenethiosulfinate: Similar structure but with a phenyl group instead of a p-tolyl group.

S-Phenyl benzenethiosulfinate: Contains two phenyl groups instead of p-tolyl groups.

Sodium p-toluenesulfinate: A related compound with a sulfonate group instead of a thiosulfinate group.

Uniqueness: S-p-Tolyl p-toluenethiosulfinate is unique due to the presence of two p-tolyl groups, which impart specific chemical and biological properties. The methyl groups on the aromatic rings influence the reactivity and stability of the compound, making it distinct from other thiosulfinates.

Actividad Biológica

S-p-Tolyl p-toluenethiosulfinate (C14H14OS2) is an organosulfur compound that has garnered attention for its biological activities. This compound is characterized by its thiosulfinate functional group, which contributes to its potential pharmacological effects. Various studies have explored its biological properties, including antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains were reported, showcasing its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress. The compound's ability to donate electrons and neutralize reactive oxygen species (ROS) was quantified using various methods, including the DPPH radical scavenging assay.

- DPPH Scavenging Activity : The compound showed a dose-dependent increase in scavenging activity, with an IC50 value of approximately 25 µg/mL.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Notably, it exhibited selective toxicity towards human cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selective cytotoxicity highlights the potential of this compound as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving clinical isolates of Staphylococcus aureus, this compound was applied topically to infected wounds. Results indicated a significant reduction in bacterial load within 48 hours of treatment, suggesting its effectiveness as a topical antimicrobial agent.

Case Study 2: Antioxidant Activity in Diabetic Rats

A study involving diabetic rats treated with this compound showed a marked decrease in blood glucose levels and oxidative stress markers. The treatment group exhibited lower malondialdehyde (MDA) levels compared to the control group, indicating the compound's potential role in managing diabetes-related oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-p-Tolyl p-Toluenethiosulfinate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves the reaction of p-toluenesulfonyl chloride with p-thioresorcinol derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification via recrystallization from ethanol/water mixtures, ensuring removal of unreacted sulfonyl chlorides (monitored by TLC, Rf ≈ 0.5 in hexane/ethyl acetate 7:3) .

- Yield optimization (typically 60–75%) by maintaining temperatures below 25°C to prevent thiosulfonate decomposition .

Q. What analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30 v/v). Retention time ≈ 8.2 min, validated against USP reference standards .

- NMR : Confirm structure via H NMR (δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and C NMR (δ 21.5 ppm for CH, δ 125–140 ppm for aromatic carbons) .

- Elemental Analysis : Target C: 54.2%, H: 4.8%, S: 20.6% (theoretical values for CHSO) .

Q. What safety protocols are critical when handling This compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H333 hazard) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How does the stability of This compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Studies : Conduct accelerated degradation experiments (40°C, 75% RH) across pH 3–8. Monitor via HPLC:

- pH < 5 : Rapid hydrolysis to p-toluenesulfinic acid (degradation >30% in 48 hours).

- pH 7–9 : Stable (<5% degradation in 7 days) .

- Thermal Stability : Use DSC to identify decomposition onset at ~180°C, correlating with TGA mass loss data .

Q. What mechanistic insights explain the reactivity of This compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) for reactions with thiols (e.g., glutathione).

- Observed second-order kinetics (k ≈ 1.2 × 10 Ms at 25°C) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal a planar transition state with partial charge transfer to the sulfur atom, favoring S–S bond cleavage .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate procedures using identical reagents (e.g., anhydrous vs. hydrated p-toluenesulfonic acid) and compare NMR spectra .

- Batch Analysis : Test multiple synthesis batches (n ≥ 3) to assess yield variability (±5–10% due to moisture sensitivity) .

- Collaborative Studies : Share raw HPLC/GC-MS data with independent labs to verify peak assignments .

Propiedades

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS2/c1-11-3-7-13(8-4-11)16-17(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUFWJNNVLBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311430 | |

| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6481-73-8 | |

| Record name | S-p-Tolyl p-toluenethiosulfinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.